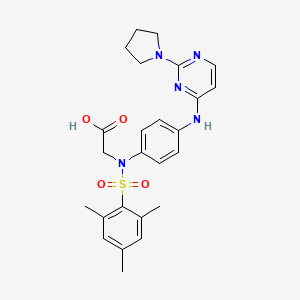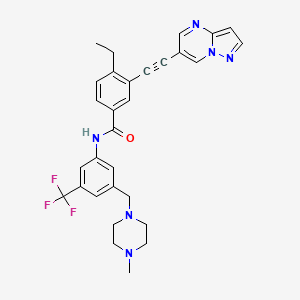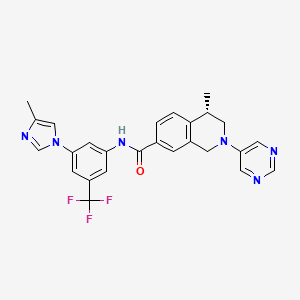
Dextranomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextranomer is a synthetic cross-linked dextran polymer. It is primarily used as a cicatrizant in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . The compound consists of dextran polymer chains cross-linked into a three-dimensional network, which allows it to absorb wound exudate, debris, and microorganisms, promoting a cleaner wound environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextranomer is synthesized by cross-linking dextran polymer chains. The process involves the reaction of dextran with a cross-linking agent, such as epichlorohydrin, under alkaline conditions. The reaction typically occurs in an aqueous solution, and the resulting product is a three-dimensional network of cross-linked dextran .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where dextran and the cross-linking agent are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dextranomer primarily undergoes hydrolysis reactions. The cross-linked dextran polymer can be broken down by dextranase enzymes, which hydrolyze the α-1,6 glycosidic bonds in the dextran chains .
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Dextranomer has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
Wound Healing: this compound is widely used in wound dressings to promote healing by absorbing exudate and debris from the wound.
Fecal Incontinence Treatment: this compound in stabilized sodium hyaluronate is used as an injectable bulking agent to treat fecal incontinence.
Industry:
Mechanism of Action
Dextranomer exerts its effects through a capillary action that absorbs wound exudate, debris, and microorganisms into the this compound beads or the spaces between the beads. This process helps to cleanse the wound and promote natural healing . The compound does not directly affect tissue repair but aids in wound management by removing harmful substances from the wound surface .
Comparison with Similar Compounds
Dextran: Like dextranomer, dextran is a polysaccharide composed of glucose units.
Hyaluronic Acid: Hyaluronic acid is another polysaccharide used in wound healing and as a bulking agent.
Uniqueness of this compound: this compound’s unique three-dimensional cross-linked structure allows it to absorb large amounts of exudate and debris, making it particularly effective in wound healing applications. Its ability to form a stable gel when combined with hyaluronic acid also makes it a valuable bulking agent for treating fecal incontinence .
Properties
CAS No. |
56087-11-7 |
|---|---|
IUPAC Name |
None |
InChI |
None |
InChI Key |
None |
SMILES |
O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextranomer; Debrisan; Dextranomere; Dextranomero; Dextranomerum. |
Origin of Product |
United States |
Q1: How does dextranomer interact with wounds to promote healing?
A1: this compound possesses a high molecular weight and a porous structure, enabling it to absorb exudate and create a moist wound environment conducive to healing. [] It also interacts with and traps bacteria, contributing to a cleaner wound bed. []
Q2: What are the downstream effects of this compound in wound healing?
A2: By absorbing exudate, this compound helps reduce wound edema and promote autolytic debridement, ultimately contributing to faster wound closure. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The specific molecular formula and weight of this compound can vary depending on the degree of cross-linking and the manufacturing process. It is essentially a complex polysaccharide composed of glucose units linked predominantly by α-1,6-glycosidic bonds.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data for this compound is not extensively detailed in the provided research, techniques like infrared spectroscopy can be employed to characterize its structure, particularly the glycosidic bonds and functional groups.
Q5: How does this compound perform in moist environments?
A5: this compound exhibits excellent compatibility with moist environments, readily absorbing wound exudate and maintaining a moist environment that promotes healing. [, ]
Q6: What are the applications of this compound under various conditions?
A6: this compound's properties make it suitable for various applications like: * Treating chronic wounds, including venous leg ulcers and pressure ulcers. [, ] * Managing infected wounds. [, ] * Endoscopic treatment of VUR in children. [, ] * Bulking agent for urinary incontinence. [, ]
Q7: Does this compound possess any inherent catalytic properties?
A7: this compound is not inherently catalytic. Its primary mechanism of action relies on its physical properties like porosity and absorbency.
Q8: Have any computational studies been conducted on this compound?
A8: While the provided research doesn't delve into computational studies, techniques like molecular dynamics simulations could be employed to understand this compound's behavior in various environments and potentially guide the development of modified this compound-based materials.
Q9: How does modifying the structure of this compound impact its properties?
A9: While specific structure-activity relationships are not extensively discussed in the provided research, altering this compound's cross-linking density could influence its degradation rate, swelling behavior, and overall efficacy.
Q10: What is the stability of this compound under various storage conditions?
A10: While specific stability data is not extensively detailed, this compound formulations are typically stable under recommended storage conditions.
Q11: Are there formulation strategies to improve this compound's properties?
A11: Combining this compound with other agents, such as hyaluronic acid, has been explored to enhance its properties and broaden its applications. [, , ]
Q12: Does the use of this compound comply with relevant SHE regulations?
A12: this compound-based medical products are subject to stringent safety and efficacy regulations. Manufacturers and researchers must adhere to these guidelines to ensure the safe and ethical use of the material.
Q13: What is the ADME profile of this compound?
A13: As a locally administered agent, this compound is not systemically absorbed. It primarily exerts its effects locally at the site of application.
Q14: What in vitro and in vivo studies support the efficacy of this compound?
A14: Numerous studies have investigated the efficacy of this compound. * In vitro studies can assess its antibacterial properties and interaction with wound cells.* Animal models, often using induced wounds, evaluate healing rates, infection control, and tissue response. []* Clinical trials in humans have demonstrated its efficacy in managing chronic wounds and treating VUR. [, ]
Q15: What are the known side effects associated with this compound?
A15: this compound is generally well-tolerated. Some individuals may experience mild, transient side effects like local irritation or allergic reactions. []
Q16: Can this compound be used in drug delivery systems?
A16: While not extensively explored in the provided research, this compound's biocompatibility and biodegradability make it a potential candidate for developing targeted drug delivery systems, particularly for wound healing applications.
Q17: How is this compound quantified in biological samples?
A17: As a locally administered agent, this compound quantification in biological samples is not typically required.
Q18: What is the environmental impact of this compound disposal?
A18: this compound is biodegradable, minimizing its environmental impact.
Q19: How does the solubility of this compound impact its applications?
A19: this compound's water-absorbing capacity, rather than its solubility, is key to its function in wound healing and other applications.
Q20: What are some alternatives to this compound in wound care?
A20: Alternatives to this compound in wound care include:* Alginate dressings []* Hydrocolloid dressings []* Honey-based wound care products []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


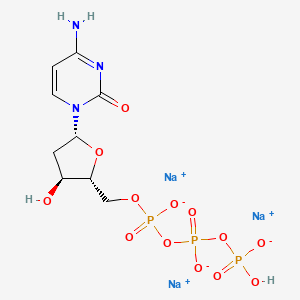
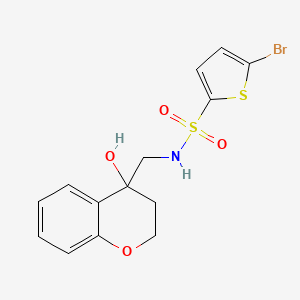
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
